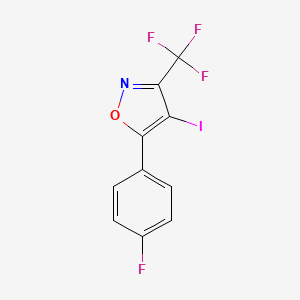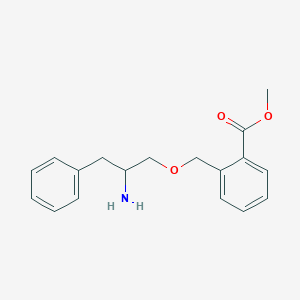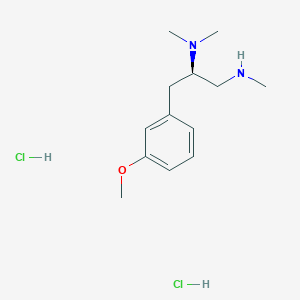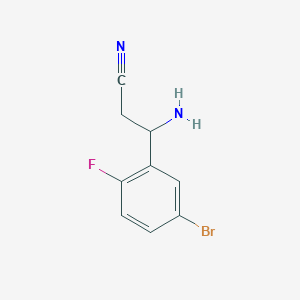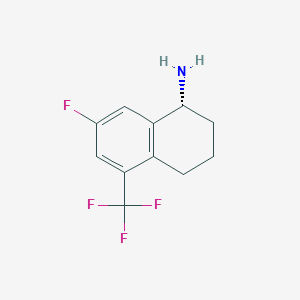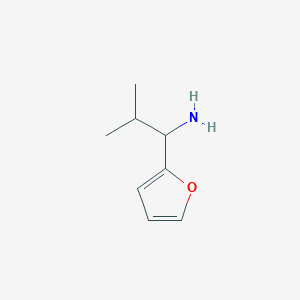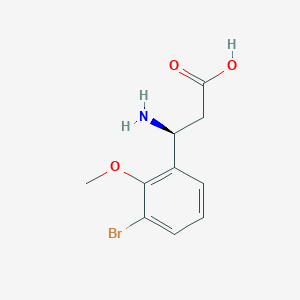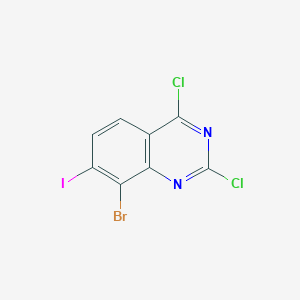
8-Bromo-2,4-dichloro-7-iodoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,4-dichloro-7-iodoquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2IN2 and a molecular weight of 403.83 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the quinazoline ring, making it a highly substituted and potentially reactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-iodoquinazoline typically involves multi-step reactions starting from quinazoline derivatives. One common method includes the halogenation of quinazoline using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
8-Bromo-2,4-dichloro-7-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
8-Bromo-2,4-dichloro-7-iodoquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 8-Bromo-2,4-dichloro-7-iodoquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
類似化合物との比較
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: This compound has a similar structure but includes a fluorine atom instead of a bromine atom.
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Another similar compound with a fluorine atom and lacking the iodine atom.
Uniqueness
8-Bromo-2,4-dichloro-7-iodoquinazoline is unique due to its specific combination of bromine, chlorine, and iodine atoms, which can impart distinct chemical and biological properties. This unique substitution pattern can lead to different reactivity and interactions compared to other similar compounds .
特性
分子式 |
C8H2BrCl2IN2 |
|---|---|
分子量 |
403.83 g/mol |
IUPAC名 |
8-bromo-2,4-dichloro-7-iodoquinazoline |
InChI |
InChI=1S/C8H2BrCl2IN2/c9-5-4(12)2-1-3-6(5)13-8(11)14-7(3)10/h1-2H |
InChIキー |
YUAGSYPVLDIWQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)

![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)


![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

